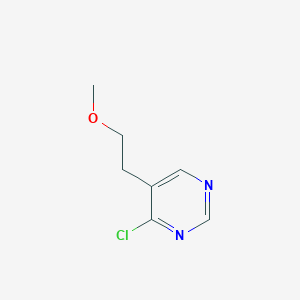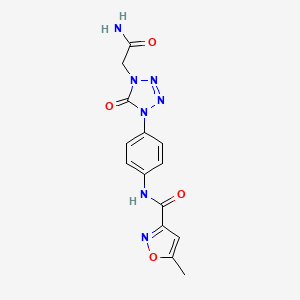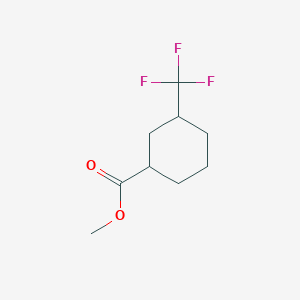
Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 142056-94-8 . It has a molecular weight of 210.2 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Microemulsions and Ionic Liquids
Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate's derivatives have been utilized in the study of microemulsions with ionic liquid polar domains. In particular, research focused on microemulsions prepared with 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4], an ionic liquid)/Triton X-100 (TX-100)/cyclohexane, highlighting the formation of nano-sized polar domains within the microemulsions. This study provides insight into the phase behavior, conductivity, and characterization of these microemulsions, which are significant for understanding the interactions within ionic liquid-based systems (Gao et al., 2004).
Bromination and Epoxydation Studies
Another area of research involving this compound focuses on its bromination and epoxydation. The study explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester, revealing insights into the stereochemical outcomes of these reactions. This research is crucial for understanding the chemical reactivity and transformation pathways of cyclohexane derivatives, providing foundational knowledge for synthetic chemistry applications (Bellucci, Marioni, & Marsili, 1972).
Synthesis of Azabicyclo Compounds
The reactivity of this compound derivatives as dienophiles has been studied, particularly in the synthesis of methyl 1-azabicyclo[4.1.0]-hept-3-ene-6-carboxylates from methyl 2H-azirine-3-carboxylates. These findings are pivotal for the development of novel synthetic routes in organic chemistry, allowing for the efficient construction of complex bicyclic structures (Bhullar, Gilchrist, & Maddocks, 1997).
Catalysis and Carboxylation Reactions
Research has also explored the use of vanadium-catalyzed carboxylation in transforming linear and cyclic C5 and C6 alkanes into carboxylic acids. This process, conducted under mild conditions, demonstrates the potential of this compound derivatives in facilitating efficient and environmentally benign catalytic transformations, offering valuable insights for green chemistry applications (Reis et al., 2005).
Pyrolysis and Combustion Chemistry
The compound's derivatives have been investigated in the context of methylcyclohexane pyrolysis and combustion, with a focus on understanding the combustion chemistry of cycloalkanes. This research is critical for developing kinetic models that can predict the behavior of larger cycloalkanes and practical fuels, contributing to advancements in fuel technology and combustion efficiency (Wang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPVXPLDGRDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
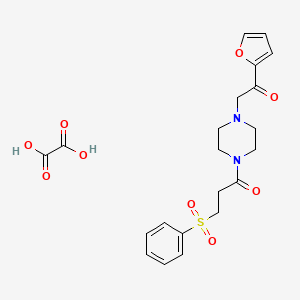

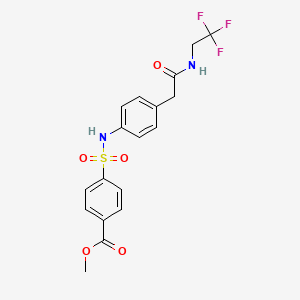
![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)
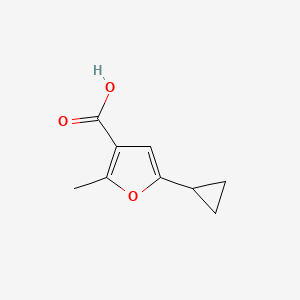



![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
